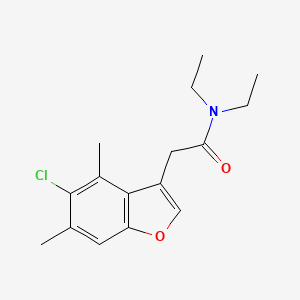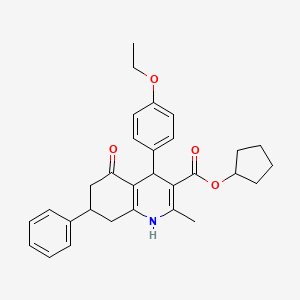![molecular formula C23H34N2 B4982079 1-bicyclo[2.2.1]hept-2-yl-4-(4-phenylcyclohexyl)piperazine](/img/structure/B4982079.png)
1-bicyclo[2.2.1]hept-2-yl-4-(4-phenylcyclohexyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-bicyclo[2.2.1]hept-2-yl-4-(4-phenylcyclohexyl)piperazine is a compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications. 2.1]hept-2-yl-4-(4-phenylcyclohexyl)piperazine.
Wirkmechanismus
The exact mechanism of action of 1-bicyclo[2.2.1]hept-2-yl-4-(4-phenylcyclohexyl)piperazine is not fully understood. However, it is believed to act as a partial agonist of the 5-HT1A receptor, which results in the modulation of neurotransmitter release and subsequent changes in neuronal activity. The compound has also been shown to inhibit the reuptake of dopamine and norepinephrine, which leads to an increase in their extracellular levels.
Biochemical and physiological effects:
1-bicyclo[2.2.1]hept-2-yl-4-(4-phenylcyclohexyl)piperazine has been shown to exhibit various biochemical and physiological effects. It has been found to reduce anxiety and depression-like behaviors in animal models, which suggests its potential as an antidepressant and anxiolytic agent. The compound has also been shown to improve cognitive function and memory consolidation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-bicyclo[2.2.1]hept-2-yl-4-(4-phenylcyclohexyl)piperazine in lab experiments include its high potency and selectivity towards the 5-HT1A receptor, which allows for precise modulation of neuronal activity. However, the compound's complex synthesis method and limited availability may pose limitations for its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on 1-bicyclo[2.2.1]hept-2-yl-4-(4-phenylcyclohexyl)piperazine. One direction is to investigate its potential as a treatment for mood disorders, such as depression and anxiety. Another direction is to explore its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, further research is needed to optimize the synthesis method and improve the yield and purity of the compound.
Synthesemethoden
The synthesis of 1-bicyclo[2.2.1]hept-2-yl-4-(4-phenylcyclohexyl)piperazine involves the reaction of 4-phenylcyclohexylamine with 1,5-cyclooctadiene in the presence of palladium catalysts. The reaction proceeds through a series of steps, including hydrogenation and cyclization, to produce the desired compound. The yield of the synthesis process is reported to be high, and the purity of the compound can be achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-bicyclo[2.2.1]hept-2-yl-4-(4-phenylcyclohexyl)piperazine has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit significant affinity towards the serotonin receptor subtype 5-HT1A, which is involved in the regulation of mood, anxiety, and stress. The compound has also been shown to modulate the activity of the dopamine and norepinephrine systems, which are involved in the regulation of reward and motivation.
Eigenschaften
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-(4-phenylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2/c1-2-4-19(5-3-1)20-8-10-22(11-9-20)24-12-14-25(15-13-24)23-17-18-6-7-21(23)16-18/h1-5,18,20-23H,6-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFGDHOYBPTOBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)C4CC5CCC4C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-2-pyrazinecarboxamide](/img/structure/B4982008.png)
![N-(3-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4982009.png)
![2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4982017.png)


![4-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione](/img/structure/B4982037.png)

![N~3~-acetyl-N~1~-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N~1~-methyl-beta-alaninamide](/img/structure/B4982046.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-(5-bromo-2-methoxyphenyl)acrylamide](/img/structure/B4982047.png)
![2-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxo-1-phenylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4982054.png)
![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B4982062.png)
![{5-hydroxy-6-methyl-4-[(2-naphthylimino)methyl]-3-pyridinyl}methyl dihydrogen phosphate](/img/structure/B4982085.png)
![2-{[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4982092.png)